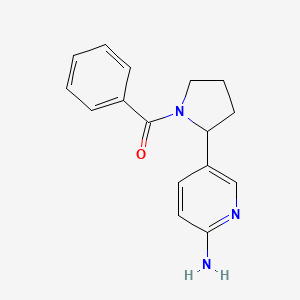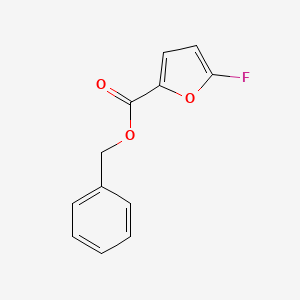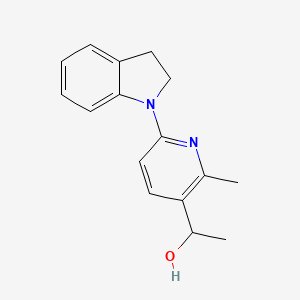
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s indoline and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol: This compound shares a similar structure but with a different substitution pattern on the pyridine ring.
Benzimidazole-1,2,3-triazole-indoline derivatives: These compounds also feature an indoline moiety and have shown significant biological activity.
Uniqueness: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern and the combination of indoline and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3 |
InChI Key |
MOKWSINZAVZBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


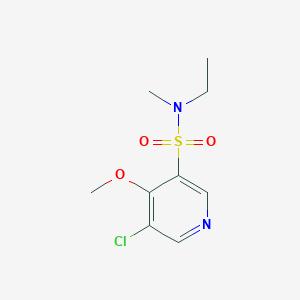
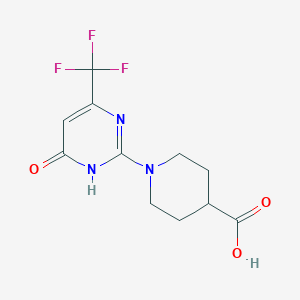
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
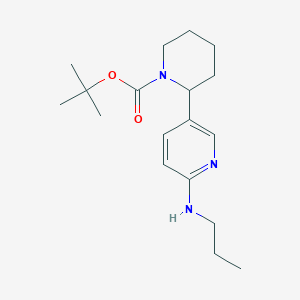



![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)

